molecular formula C7H7N3O2 B1194147 3-Nitrobenzimidamide CAS No. 3459-99-2

3-Nitrobenzimidamide

Cat. No.: B1194147
CAS No.: 3459-99-2
M. Wt: 165.15 g/mol
InChI Key: BAAYGBNLZPDGJS-UHFFFAOYSA-N
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Description

3-Nitrobenzimidamide: is an organic compound with the molecular formula C7H7N3O2 . It is a derivative of benzimidamide, where a nitro group is substituted at the third position of the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Nitration of Benzimidamide: The synthesis of 3-nitrobenzimidamide typically involves the nitration of benzimidamide. This process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the desired position on the benzene ring.

    Reduction of Nitrobenzimidazole: Another method involves the reduction of 3-nitrobenzimidazole to this compound using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Reduction: 3-Nitrobenzimidamide can undergo reduction reactions to form 3-aminobenzimidamide. Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: The nitro group in this compound can be substituted with other functional groups through nucleophilic aromatic substitution reactions. For example, reacting with amines can yield various substituted benzimidamides.

    Oxidation: Although less common, this compound can undergo oxidation reactions under specific conditions to form corresponding nitroso or nitro derivatives.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.

    Substitution: Amines, alkyl halides, under basic or acidic conditions.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed:

    Reduction: 3-Aminobenzimidamide.

    Substitution: Various substituted benzimidamides depending on the nucleophile used.

    Oxidation: Nitroso or nitro derivatives of benzimidamide.

Scientific Research Applications

Chemistry: 3-Nitrobenzimidamide is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it a valuable building block in organic synthesis.

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown activity against certain enzymes, making it a candidate for drug development.

Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of anti-cancer and anti-inflammatory drugs. Its ability to inhibit specific enzymes is of significant interest in medicinal chemistry.

Industry: this compound is used in the production of dyes, pigments, and other industrial chemicals. Its derivatives are employed in various industrial processes due to their stability and reactivity.

Mechanism of Action

The mechanism of action of 3-nitrobenzimidamide involves its interaction with molecular targets such as enzymes. The nitro group plays a crucial role in its reactivity, allowing it to form covalent bonds with active sites of enzymes, thereby inhibiting their activity. This inhibition can disrupt various biochemical pathways, making it useful in therapeutic applications.

Comparison with Similar Compounds

    3-Aminobenzimidamide: A reduction product of 3-nitrobenzimidamide, known for its use in similar applications.

    4-Nitrobenzimidamide: Another nitro-substituted benzimidamide with different positional isomerism, leading to varied reactivity and applications.

    3-Nitrobenzamide: A structurally related compound with a nitro group at the third position but with different functional groups, leading to distinct chemical properties.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity. Its ability to undergo various chemical reactions and its potential as an enzyme inhibitor make it a valuable compound in scientific research and industrial applications.

Properties

IUPAC Name

3-nitrobenzenecarboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O2/c8-7(9)5-2-1-3-6(4-5)10(11)12/h1-4H,(H3,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAAYGBNLZPDGJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

56406-50-9 (mono-hydrochloride)
Record name 3-Nitrobenzamidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003459992
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID80188153
Record name 3-Nitrobenzamidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80188153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3459-99-2
Record name 3-Nitrobenzamidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003459992
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Nitrobenzamidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80188153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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